N-(4-fluorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide
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Overview
Description
N-(4-fluorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide is a heterocyclic compound that belongs to the class of thiazine derivatives. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with a suitable thiazine precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for the industrial production of thiazine derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or thiazine moiety .
Scientific Research Applications
N-(4-fluorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, share some structural similarities with N-(4-fluorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide.
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives also exhibit diverse biological activities.
Uniqueness
This compound is unique due to its specific structure, which combines the thiazine and pyrimidine moieties.
Properties
Molecular Formula |
C14H12FN3O2S |
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Molecular Weight |
305.33 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-oxo-7,8-dihydro-6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide |
InChI |
InChI=1S/C14H12FN3O2S/c15-9-2-4-10(5-3-9)17-13(20)11-8-12(19)18-7-1-6-16-14(18)21-11/h2-5,8H,1,6-7H2,(H,17,20) |
InChI Key |
WKZZBFGFWCMOOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2N(C1)C(=O)C=C(S2)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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